1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-(oxolan-2-ylmethyl)-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-4-24-11-10-17(23-24)20(26)25(13-15-7-6-12-27-15)21-22-19-16(14(2)3)8-5-9-18(19)28-21/h5,8-11,14-15H,4,6-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMZVDUWHUVPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.55 g/mol. The structure consists of a pyrazole ring, thiazole moiety, and a tetrahydrofuran group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes such as carbonic anhydrases and histone deacetylases, which are implicated in cancer and neurodegenerative diseases.
- Receptor Modulation : It exhibits affinity for various receptors, including sigma receptors and opioid receptors, suggesting potential analgesic and neuroprotective effects.
Biological Activities
The following table summarizes the key biological activities associated with the compound:
Case Studies
Several studies have investigated the biological activity of similar compounds within the same class:
- Antitumor Efficacy : A study evaluated the antitumor activity of related pyrazole derivatives, revealing that modifications to the thiazole ring enhanced cytotoxicity against human cervical cancer cells (HeLa) with IC50 values significantly lower than those of standard chemotherapeutics .
- Anti-inflammatory Mechanism : Another study demonstrated that thiazole-containing compounds could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers in macrophages .
- Neuroprotection in Animal Models : Research involving animal models indicated that compounds similar to the target molecule provided neuroprotection in models of Alzheimer's disease by reducing amyloid-beta accumulation and tau phosphorylation .
Comparison with Similar Compounds
Key Observations:
Benzothiazole Derivatives: The target compound and N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride share a benzothiazole core but differ in substitution patterns. The hydrochloride salt in the latter improves solubility, whereas the THF-methyl group in the former may enhance metabolic stability by resisting oxidative degradation .
Heterocyclic Diversity : Compounds like 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine and N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide demonstrate how sulfur-containing groups (e.g., thioether, sulfanyl) can modulate reactivity or target engagement.
Pharmacokinetic Profiles: The ethyl and isopropyl groups in the target compound likely increase lipophilicity compared to the dimethylaminopropyl group in its benzothiazole analog, which may reduce blood-brain barrier penetration but improve peripheral tissue distribution .
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrazole-thiazole core in this compound?
The pyrazole-thiazole scaffold can be synthesized via multi-step condensation and cyclization reactions. For example:
- Amide coupling : Use acid chlorides or activated esters (e.g., HATU/DCC) to link pyrazole and thiazole moieties, as demonstrated in the synthesis of analogous compounds (e.g., compound 29 in ).
- Cyclization strategies : Employ thiourea intermediates for thiazole ring formation under reflux conditions (e.g., using ethanol/water mixtures and CuI catalysis ).
- Purification : Column chromatography (silica gel) and recrystallization (e.g., ethyl acetate/hexane) ensure high purity (>95% by HPLC) .
Q. How can structural characterization be systematically performed for this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Analyze H and C NMR to confirm connectivity (e.g., pyrazole C=O at ~165 ppm, thiazole C-S at ~125 ppm) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., m/z 450–550 range for similar derivatives) .
- HPLC : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?
Contradictions often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Variable temperature (VT) NMR : To identify dynamic processes (e.g., hindered rotation in amide bonds) .
- Density Functional Theory (DFT) : Compare computed vs. experimental NMR shifts to validate assignments .
- Deuteration studies : Use DO exchange to confirm labile protons (e.g., NH in carboxamide groups) .
Q. What strategies optimize regioselectivity in the alkylation of the tetrahydrofuran (THF) methyl group?
Regioselective alkylation requires:
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines in compound 68 ).
- Catalytic control : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl) to direct substitution .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the THF-methyl group .
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Design derivatives with systematic modifications:
- Core substitutions : Replace 4-isopropylbenzo[d]thiazole with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to assess electronic effects .
- Side-chain variations : Modify the tetrahydrofuran-methyl group to study steric impacts (e.g., cyclohexyl vs. linear alkyl chains) .
- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models to correlate structural changes with activity .
Q. What computational methods predict binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions (e.g., with kinase ATP-binding pockets) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å for stable complexes) .
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with pyrazole C=O) .
Q. How can contradictory bioactivity results between in vitro and in vivo studies be addressed?
Discrepancies may stem from pharmacokinetic limitations:
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of THF-methyl group) .
- Prodrug design : Mask polar groups (e.g., esterify carboxamide) to enhance bioavailability .
- Toxicogenomics : Profile gene expression in animal models to detect off-target effects .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrazole-Thiazole Derivatives
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide coupling | HATU, DIPEA, DMF, rt, 12h | 65–75 | >95 | |
| Thiazole cyclization | Thiourea, CuI, NaOH, reflux, 6h | 70–80 | >98 | |
| Purification | Silica column (EtOAc/hexane 3:7) | – | >99 |
Q. Table 2. Comparative Bioactivity of Analogous Compounds
| Compound | Target (IC, nM) | Solubility (µg/mL) | Metabolic Stability (t, min) |
|---|---|---|---|
| Derivative A (CF) | Kinase X: 12 ± 2 | 15 | 45 |
| Derivative B (OMe) | Kinase X: 85 ± 10 | 120 | >120 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
